![molecular formula C24H19BrN4O3 B2987149 5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358831-13-6](/img/structure/B2987149.png)
5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a bromo-methoxyphenyl group, an oxazole ring, a phenyl group, and a pyrazolo-pyrazinone ring. These groups could potentially give the compound interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromo-methoxyphenyl group would likely be electron-rich due to the presence of the methoxy group, while the pyrazolo-pyrazinone ring could potentially form multiple hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of its various functional groups .Scientific Research Applications
Organic Synthesis and Fluorescent Brightening Agents
The compound is related to research in the synthesis of fused and pendant pyrazole heterocyclic compounds, which are evaluated for their potential as fluorescent brightening agents. The study by Tagdiwala and Rangnekar (2007) on the synthesis of fused compounds from 5-amino-3-methyl-1-phenylpyrazole illustrates the broader context of chemical research in which such compounds might be involved, highlighting their significance in materials science and chemical engineering for the development of novel brightening agents with potential applications in textiles and materials processing Tagdiwala & Rangnekar, 2007.
Antiviral Activity
The compound's framework is associated with the synthesis and evaluation of antiviral activities, such as the study on pyrazolo[3,4-d]pyrimidine analogues by Saxena et al. (1990). This research underscores the importance of such compounds in medicinal chemistry, particularly in the development of new treatments against viral infections like human cytomegalovirus and herpes simplex virus Saxena, Coleman, Drach, & Townsend, 1990.
Anti-Proliferative Agents
Research into glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines as anti-proliferative agents, such as the work by Atta et al. (2019), demonstrates the potential of these compounds in cancer therapy. The study highlights the synthesis of new derivatives and their effectiveness in inhibiting the proliferation of human breast cancer cells, presenting a promising avenue for the development of novel oncological treatments Atta et al., 2019.
Phosphodiesterase Inhibition
The compound is also relevant to research on dual PDE3/4 inhibitors, as indicated by the study on phosphodiesterase inhibitors by Ochiai et al. (2012). This research points to the therapeutic potential of such compounds in treating diseases characterized by inflammation and bronchoconstriction, demonstrating the compound's relevance in the development of new drugs for respiratory conditions Ochiai et al., 2012.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4O3/c1-15-20(26-23(32-15)18-12-17(25)8-9-22(18)31-2)14-28-10-11-29-21(24(28)30)13-19(27-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIZXNJHUILRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


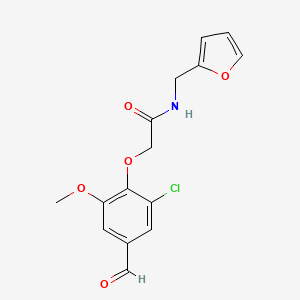
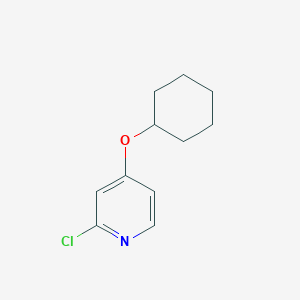
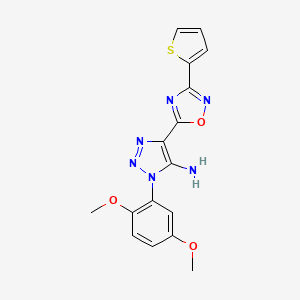
![N-[(E)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2987071.png)
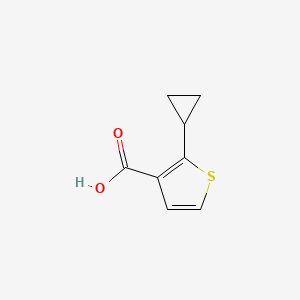
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2987073.png)
![ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2987076.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2987079.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxyphenyl)methanone](/img/structure/B2987080.png)
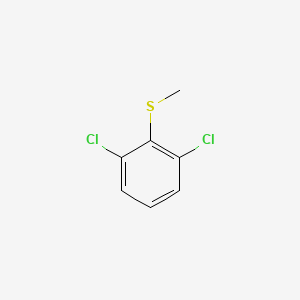
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2987083.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2987085.png)
![N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2987089.png)